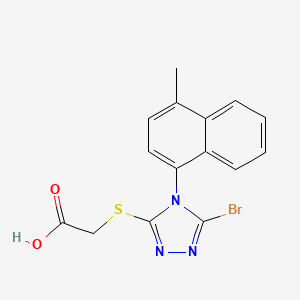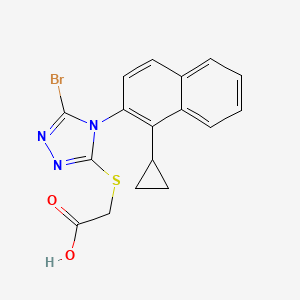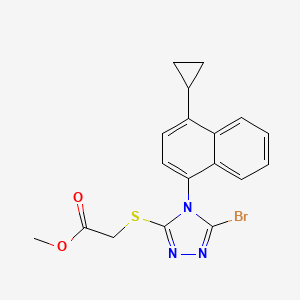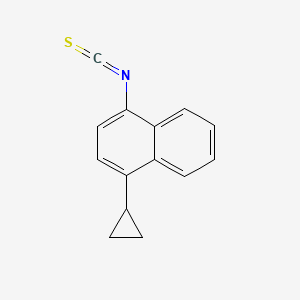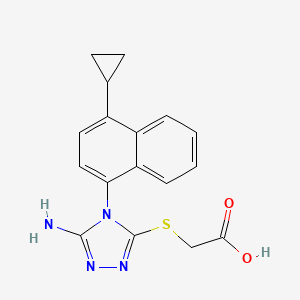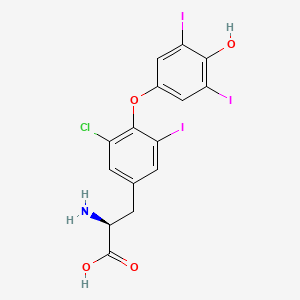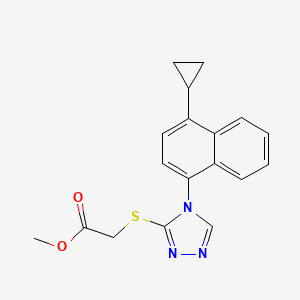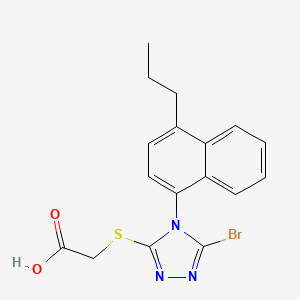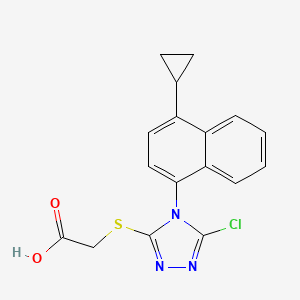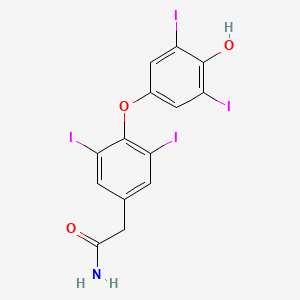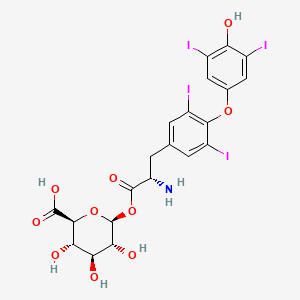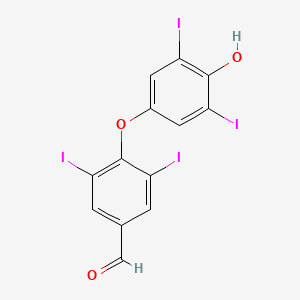
Dienogest Impurity I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dienogest Impurity I is a chemical compound that is often encountered as a byproduct in the synthesis of Dienogest, a synthetic progestogen used primarily in contraceptives and the treatment of endometriosis. . Understanding the properties and behavior of this impurity is crucial for ensuring the purity and efficacy of pharmaceutical products containing Dienogest.
作用机制
Target of Action
Dienogest Impurity I, like Dienogest, is an orally-active semisynthetic progestogen . It primarily targets the progesterone receptor (PR) and exhibits a very potent progestagenic effect in the endometrium . It also has antiandrogenic properties and acts as an antagonist at androgen receptors .
Result of Action
The result of this compound’s action is the regulation of endometrial tissue. It exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also improves androgenic symptoms such as acne and hirsutism .
生化分析
Biochemical Properties
Dienogest Impurity I, like Dienogest, may interact with various enzymes, proteins, and other biomolecules. It could potentially bind to progesterone receptors, exerting a progestational effect . The nature of these interactions would likely be non-covalent and reversible, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Cellular Effects
This compound may influence cell function in a manner similar to Dienogest. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it might modulate the activity of transcription factors, leading to changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. For example, it might bind to progesterone receptors, triggering a cascade of intracellular events .
准备方法
The synthesis of Dienogest Impurity I typically involves several steps, starting from the precursor compounds used in the production of Dienogest. One common synthetic route involves the conversion of ketal intermediates to the desired impurity through a series of reactions including hydrolysis and oxidation . Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure high purity of the final product. This often involves the use of specific solvents and catalysts to control the reaction environment .
化学反应分析
Dienogest Impurity I undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This impurity can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like acetonitrile or ethyl acetate . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various hydroxylated or nitrile-containing derivatives .
科学研究应用
Dienogest Impurity I is primarily studied in the context of pharmaceutical research to understand its formation, behavior, and impact on the purity of Dienogest products. It is also used as a reference standard in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations . Additionally, research into its chemical properties and reactions contributes to the broader field of synthetic organic chemistry, providing insights into the behavior of steroidal compounds and their derivatives .
相似化合物的比较
Dienogest Impurity I can be compared to other impurities and related compounds in the synthesis of Dienogest, such as:
Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile
Dienogest Impurity B: Estra-4,9-diene-3,17-dione
Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl acetonitrile
These impurities share structural similarities but differ in their specific functional groups and chemical properties . This compound is unique in its specific hydroxyl and nitrile functional groups, which influence its reactivity and behavior in chemical reactions.
属性
CAS 编号 |
65928-65-6 |
|---|---|
分子式 |
C20H27NO2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1 |
InChI 键 |
WFQBBPSNJXAJGD-SWBPCFCJSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4 |
规范 SMILES |
CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



